molecular formula C11H18F3NO4 B13504473 ethyl(2R)-4,4-dimethylpyrrolidine-2-carboxylate,trifluoroaceticacid

ethyl(2R)-4,4-dimethylpyrrolidine-2-carboxylate,trifluoroaceticacid

Cat. No.: B13504473
M. Wt: 285.26 g/mol
InChI Key: BCHFTBPJTSLOAE-OGFXRTJISA-N
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Description

Ethyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate; trifluoroacetic acid is a compound that combines the properties of both ethyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate and trifluoroacetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ethyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. Trifluoroacetic acid can be prepared by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride .

Industrial Production Methods

Industrial production of ethyl trifluoroacetate involves a multi-stage process. In the first stage, trifluoroacetic acid is brought into contact with a slight excess of ethanol in the presence of concentrated sulfuric acid and a solvent. The mixture is then subjected to phase separation and distillation to recover ethyl trifluoroacetate .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate; trifluoroacetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like sulfuric acid, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate; trifluoroacetic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various fluorinated compounds.

    Biology: Employed in the study of enzyme mechanisms and protein folding due to its ability to modify amino acid residues.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with improved bioavailability and stability.

    Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate; trifluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The trifluoroacetate moiety is known to enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate; trifluoroacetic acid is unique due to its combination of a pyrrolidine ring with a trifluoroacetate moiety. This structure imparts distinct chemical and physical properties, such as increased stability and reactivity, making it a valuable compound in various scientific and industrial applications .

Properties

Molecular Formula

C11H18F3NO4

Molecular Weight

285.26 g/mol

IUPAC Name

ethyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C9H17NO2.C2HF3O2/c1-4-12-8(11)7-5-9(2,3)6-10-7;3-2(4,5)1(6)7/h7,10H,4-6H2,1-3H3;(H,6,7)/t7-;/m1./s1

InChI Key

BCHFTBPJTSLOAE-OGFXRTJISA-N

Isomeric SMILES

CCOC(=O)[C@H]1CC(CN1)(C)C.C(=O)(C(F)(F)F)O

Canonical SMILES

CCOC(=O)C1CC(CN1)(C)C.C(=O)(C(F)(F)F)O

Origin of Product

United States

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